6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one
Description
6,7-Dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a 6,7-dimethoxy-substituted benzofuran core and a naphthalen-2-ylamino group at the 3-position. The naphthyl substituent confers significant lipophilicity and steric bulk, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C20H17NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(naphthalen-2-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C20H17NO4/c1-23-16-10-9-15-17(18(16)24-2)20(22)25-19(15)21-14-8-7-12-5-3-4-6-13(12)11-14/h3-11,19,21H,1-2H3 |
InChI Key |
QRJLYXJVAKTYAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions
Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Amination: The final step involves the coupling of the naphthylamine group to the benzofuran core. This can be done using palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features may mimic natural substrates or inhibitors, providing insights into biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(naphthalen-2-ylamino)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and naphthylamine moiety play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The benzofuran core provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Analysis
- Trifluoromethylphenyl (CF₃): The electron-withdrawing CF₃ group (logP ~3.5) improves metabolic stability by resisting oxidative degradation, a feature critical for drug development . 4-Methylpyridin-2-yl: The pyridine ring introduces polarity (logP 2.7) and hydrogen-bonding capacity, which may improve target binding in hydrophilic environments . Thiazol-2-yl: The sulfur atom and aromatic system enable unique interactions with biological targets, such as enzyme active sites or DNA .
- Molecular Weight and Complexity: Simpler analogs (e.g., pyridine derivative, MW 300.31) are more synthetically accessible, whereas complex structures like Noscapine (MW 413.43) require multi-step biosynthesis .
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